2-Amino-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as amino, thiadiazole, and carbonitrile, contributes to its diverse reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the thiadiazole and chlorobenzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the amino group yields nitro derivatives, while reduction of the carbonitrile group produces primary amines.
Scientific Research Applications
2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-5-CHLOROBENZYL ALCOHOL: A simpler compound with similar functional groups but lacking the quinoline core.
2-AMINO-5-CHLOROBENZOPHENONE: Shares the amino and chlorobenzyl groups but has a different core structure.
Uniqueness
What sets 2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE apart is its combination of multiple functional groups and a quinoline core. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C25H20ClN5OS2 |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
2-amino-1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-oxo-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C25H20ClN5OS2/c26-18-10-5-4-9-16(18)14-33-25-30-29-24(34-25)31-19-11-6-12-20(32)22(19)21(17(13-27)23(31)28)15-7-2-1-3-8-15/h1-5,7-10,21H,6,11-12,14,28H2 |
InChI Key |
VFUPHYBYWJHXSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=NN=C(S3)SCC4=CC=CC=C4Cl)N)C#N)C5=CC=CC=C5)C(=O)C1 |
Origin of Product |
United States |
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